molecular formula C5H7NO2 B3086665 1-(Oxazol-2-yl)ethanol CAS No. 1161775-91-2

1-(Oxazol-2-yl)ethanol

Cat. No. B3086665
M. Wt: 113.11 g/mol
InChI Key: WNVWRYIMIGDBHR-UHFFFAOYSA-N
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Description

1-(Oxazol-2-yl)ethanol is a chemical compound with the CAS Number: 1161775-91-2 and Linear Formula: C5H7NO2 . It has a Molecular Weight of 113.12 . The IUPAC Name is 1-(1,3-oxazol-2-yl)ethanol .


Synthesis Analysis

The synthesis of oxazolines, which includes 1-(Oxazol-2-yl)ethanol, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of 1-(Oxazol-2-yl)ethanol can be represented by the InChI Code: 1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 . This indicates that the compound contains 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .

Scientific Research Applications

Agricultural and Medicinal Chemistry

2-(1H-1,2,4-triazol-1-yl)ethanols, closely related to 1-(oxazol-2-yl)ethanol, have demonstrated significant interest in agricultural and medicinal chemistry. Their herbicidal and antifungal activities are particularly noteworthy. Research has explored methods to access these substituted triazoles, leading to a diversity of 2-(1H-1,2,4-triazol-1-yl)ethanols, which are valuable in these fields (Lassalas et al., 2017).

Synthesis of Oxazoles

Oxazoles, including derivatives of 1-(oxazol-2-yl)ethanol, are synthesized starting from alpha-methylene ketones. The synthesis process involves nitrosation, condensation with aldehydes, and reduction, as demonstrated in the preparation of (5-methyl-2-phenyloxazol-4-yl)ethanol (Xiao-hua Cai et al., 2005).

Development of New Derivatives

Research has focused on developing new derivatives of oxazole compounds. For instance, 2-arylnaphtho[1,2-d]oxazole derivatives were synthesized using aromatic aldehydes and 1-amino-2-naphthol derivatives, showcasing the versatility and potential for developing novel compounds (H. Li et al., 2007).

Antifungal Applications

1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives, analogous to 1-(oxazol-2-yl)ethanol, have been evaluated for antifungal activities. These compounds displayed significant activity against filamentous fungi and yeasts, indicating their potential in developing antifungal treatments (Juan José García-Vanegas et al., 2019).

Polymer and Material Science

In polymer and material science, 1-(oxazol-2-yl)ethanol derivatives have been used to study solvent-responsive micelles based on block and gradient copoly(2-oxazoline)s. This research has implications for developing complex self-assembled structures, including toroids and Y-junctions (R. Hoogenboom et al., 2008).

Future Directions

Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities . As a result, plentiful investigations ensued on oxazoline synthesis and are still continuing . This suggests that there is ongoing interest in the study and application of oxazoline compounds, including 1-(Oxazol-2-yl)ethanol.

properties

IUPAC Name

1-(1,3-oxazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVWRYIMIGDBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxazol-2-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AL Walker, N Ancellin, B Beaufils… - Journal of Medicinal …, 2017 - ACS Publications
Recently, we reported a novel role for KMO in the pathogenesis of acute pancreatitis (AP). A number of inhibitors of kynurenine 3-monooxygenase (KMO) have previously been …
Number of citations: 22 pubs.acs.org

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